

A Technical Guide to C₆H₃BrClNO₂ Isomers for Pharmaceutical Research

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Compound of Interest

Compound Name: 3-Bromo-4-chloronitrobenzene

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This technical guide provides an in-depth overview of the chemical compound with the formula C₆H₃BrClNO₂, focusing on its isomers, properties, and applications in drug development. Primarily, this document will center on 4-Bromo-1-chloro-2-nitrobenzene, a key intermediate in the synthesis of targeted cancer therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature and Synonyms

The chemical formula C₆H₃BrClNO₂ represents several structural isomers. The precise IUPAC name depends on the substitution pattern on the benzene ring. Below is a list of common isomers and their synonyms. This guide will focus on the isomer most relevant to current pharmaceutical synthesis, 4-Bromo-1-chloro-2-nitrobenzene.

- Primary Focus:
 - IUPAC Name: 4-Bromo-1-chloro-2-nitrobenzene[1][2]
 - CAS Number: 16588-24-2[1]
 - Synonyms: 5-Bromo-2-chloronitrobenzene[1][2]
- Other Isomers:
 - IUPAC Name: 4-Bromo-2-chloro-1-nitrobenzene[3]

- CAS Number: 89465-97-4[3]
- Synonyms: 4-Bromo-2-chloronitrobenzene[3]
- IUPAC Name: 2-Bromo-1-chloro-4-nitrobenzene[4]
- CAS Number: 16588-26-4[4]
- Synonyms: **3-Bromo-4-chloronitrobenzene**[4]
- IUPAC Name: 1-Bromo-4-chloro-2-nitrobenzene
- CAS Number: 41513-04-6
- Synonyms: 2-Bromo-5-chloronitrobenzene, BENZENE, 1-BROMO-4-CHLORO-2-NITRO-[5]

Physicochemical Properties of 4-Bromo-1-chloro-2-nitrobenzene

The following table summarizes the key physicochemical properties of 4-Bromo-1-chloro-2-nitrobenzene, providing essential data for laboratory and industrial applications.

Property	Value	Source
Molecular Formula	C6H3BrClNO2	[6][7]
Molecular Weight	236.45 g/mol	[6][7]
Appearance	White to Light yellow powder/crystal	[2][6]
Purity	>98.0% (GC)	[2][6]
Melting Point	70.0 to 74.0 °C	[2]
CAS Number	16588-24-2	[6][7]

Experimental Protocols

Synthesis of 4-Bromo-1-chloro-2-nitrobenzene

A common laboratory-scale synthesis of 4-Bromo-1-chloro-2-nitrobenzene is achieved via a Sandmeyer-type reaction starting from 4-chloro-3-nitroaniline.

Protocol:

- **Diazotization:** Dissolve 4-chloro-3-nitroaniline (17.2 g, 0.1 mol) in 260 mL of 48% hydrobromic acid (HBr) at 0 °C.[8]
- Slowly add an aqueous solution of sodium nitrite (NaNO₂, 13.8 g, 0.2 mol) dropwise to the mixture while maintaining the temperature at 0 °C.[8]
- Stir the reaction mixture continuously for 1 hour at 0 °C to ensure complete formation of the diazonium salt.[8]
- **Sandmeyer Reaction:** Add cuprous bromide (CuBr, 24 g, 0.17 mol) in batches to the diazonium salt solution.[8]
- Continue stirring for an additional hour at 0 °C.[8]
- **Work-up and Purification:** Upon completion of the reaction, add water and allow the mixture to gradually warm to room temperature.[8]
- Extract the product with ethyl acetate (EtOAc).[8]
- Purify the crude product using silica gel column chromatography to yield the final product, 4-Bromo-1-chloro-2-nitrobenzene.[8]
- **Confirmation:** The structure of the product can be confirmed by ¹H NMR spectroscopy.[8]

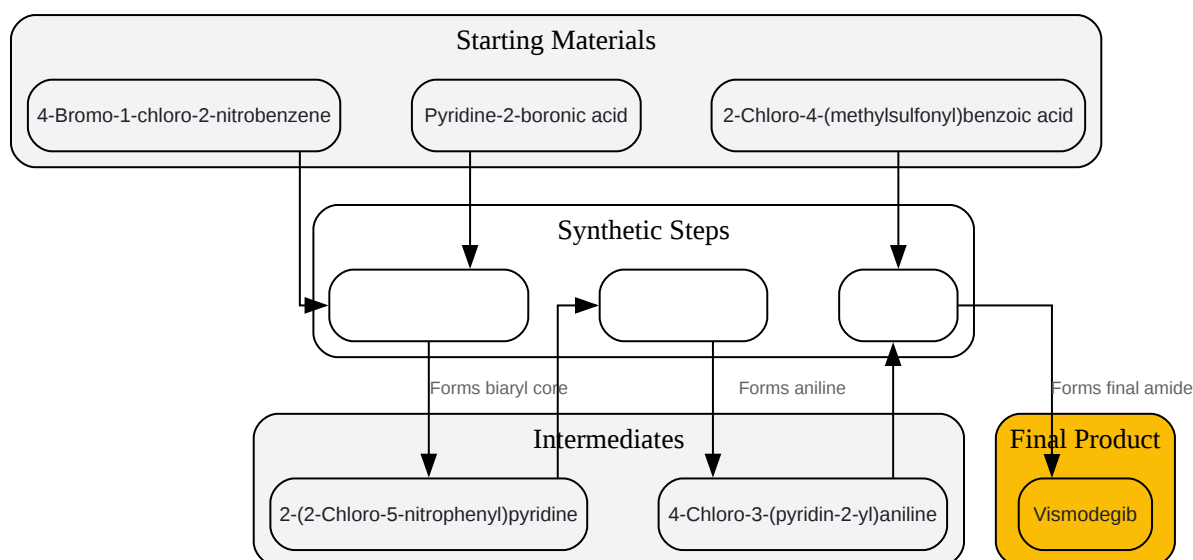
Application in the Synthesis of Vismodegib

4-Bromo-1-chloro-2-nitrobenzene is a critical building block for the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor. The synthesis involves a key Suzuki coupling step to form the biaryl core of the drug.

Synthetic Pathway Overview:

- **Suzuki Coupling:** 4-Bromo-1-chloro-2-nitrobenzene is coupled with a suitable pyridineboronic acid or ester derivative using a palladium catalyst and a base. This reaction forms the C-C bond between the benzene and pyridine rings, creating 2-(2-chloro-5-nitrophenyl)pyridine.
- **Nitro Group Reduction:** The nitro group of the resulting intermediate is reduced to an amine, typically using a reducing agent like iron in acidic conditions or catalytic hydrogenation, to yield 4-chloro-3-(pyridin-2-yl)aniline.
- **Amidation:** The final step is the condensation of the aniline derivative with 2-chloro-4-(methylsulfonyl)benzoic acid or its corresponding acyl chloride.^[9] This forms the amide linkage, completing the synthesis of Vismodegib.^[9]

Below is a diagram illustrating this synthetic workflow.



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Caption: Synthetic workflow for Vismodegib from 4-Bromo-1-chloro-2-nitrobenzene.

Role in Targeted Cancer Therapy: The Hedgehog Signaling Pathway

Vismodegib is a first-in-class drug that functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in most cases of basal cell carcinoma (BCC).

Mechanism of Action:

In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO). When the Hh ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes that promote cell proliferation and survival.

In many basal cell carcinomas, mutations in PTCH1 lead to its inactivation, resulting in constitutive (uncontrolled) activation of SMO and the downstream pathway, driving tumor growth. Vismodegib directly binds to and inhibits the SMO protein, thereby blocking the signaling cascade and suppressing tumor proliferation.[9]

The diagram below illustrates the Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

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